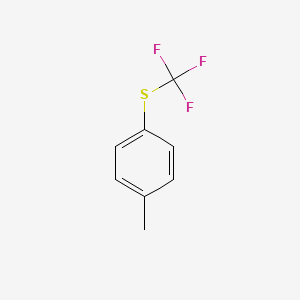

4-(Trifluoromethylthio)toluene

説明

Significance of the Trifluoromethylthio Moiety in Contemporary Chemistry

The trifluoromethylthio (–SCF3) group has emerged as a critical functional group in modern chemistry. tcichemicals.com Its unique combination of electronic and physical properties allows for the fine-tuning of molecular characteristics, making it an invaluable tool for chemists.

Impact on Lipophilicity and Bioavailability of Compounds

The –SCF3 group is one of the most lipophilic substituents used in molecular design. sioc-journal.cn Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial parameter that affects a molecule's ability to cross biological membranes. The introduction of a trifluoromethylthio group can significantly enhance a molecule's lipophilicity, which often leads to improved bioavailability and better absorption rates in vivo. sioc-journal.cnenamine.netruhr-uni-bochum.de This property is critical for ensuring that a potential drug candidate can reach its target site within an organism. enamine.net

The high lipophilicity of the –SCF3 group is quantified by its Hansch hydrophobicity parameter (π), which is a measure of a substituent's contribution to a molecule's lipophilicity. The –SCF3 group has a Hansch parameter of 1.44, which is notably higher than that of the trifluoromethyl (–CF3) group (0.88) and other common substituents. ruhr-uni-bochum.deunimi.it This superior lipophilicity enhances the permeability of compounds across cell membranes and the blood-brain barrier. enamine.net

| Functional Group | Hansch Hydrophobicity Parameter (π) |

| Trifluoromethylthio (–SCF3) | 1.44 ruhr-uni-bochum.deunimi.it |

| Trifluoromethyl (–CF3) | 0.88 ruhr-uni-bochum.deresearchgate.net |

| Methyl (–CH3) | 0.52 researchgate.net |

| Methoxy (B1213986) (–OCH3) | -0.02 researchgate.net |

Role in Modulating Molecular Properties for Drug Discovery and Agrochemicals

The incorporation of the trifluoromethylthio group is a strategic approach in the design of new pharmaceuticals and agrochemicals. unimi.itresearchgate.net Beyond increasing lipophilicity and bioavailability, the –SCF3 moiety can improve metabolic stability. sioc-journal.cnunimi.itthieme.de This means that drug candidates containing this group are more resistant to being broken down by enzymes in the body, allowing them to remain active for longer. researchgate.net

In agrochemistry, these properties are equally valuable. Enhanced metabolic stability can lead to more durable and effective pesticides and herbicides. The modulation of electronic properties and molecular volume by the –SCF3 group allows for the optimization of a molecule's interaction with its biological target, a key aspect of isostere-based drug design. sioc-journal.cnenamine.net Consequently, the development of efficient methods to introduce this group into molecules is a major focus in organic chemistry. sioc-journal.cn

Electron-Withdrawing Effects and Their Influence on Reactivity

The trifluoromethylthio group is characterized by its strong electron-withdrawing nature. tcichemicals.comunimi.itsioc-journal.cn This property arises from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the rest of the molecule. The electron-withdrawing effect significantly influences a molecule's chemical reactivity and physical properties, such as its acidity. sioc-journal.cnnih.gov

The electronic influence of the –SCF3 group can be quantified using Hammett constants, which measure the electron-donating or electron-withdrawing effect of a substituent on the reactivity of a benzene (B151609) ring. The positive values for the –SCF3 group indicate its strong electron-withdrawing capacity, which in turn can enhance the electrophilic character of adjacent functional groups. unimi.itnih.gov This increased reactivity can be harnessed in various chemical transformations. rsc.org For instance, the strong electron-withdrawing nature of the trifluoromethylthio group significantly affects the reactivity of compounds like 4-(trifluoromethylthio)phenol. rsc.org

| Hammett Constant | Value for –SCF3 |

| σm | 0.40 unimi.it |

| σp | 0.50 unimi.it |

Historical Context of Trifluoromethylthiolation Methodologies

The methods for introducing the –SCF3 group into organic molecules have evolved significantly over time, moving from harsh, indirect methods to more sophisticated and direct strategies.

Evolution from Traditional to Direct Approaches

Early methods for creating trifluoromethylthioethers, developed around the 1960s, were often indirect and required harsh reaction conditions. sioc-journal.cn These traditional approaches included processes like halogen exchange on trichloromethyl-substituted compounds or the trifluoromethylation of thiolated substrates. sioc-journal.cncas.cn A significant drawback of these early methods was their incompatibility with many common functional groups, limiting their synthetic utility. sioc-journal.cn

Since the late 2000s, the field has seen the emergence of new reagents and methods that allow for the direct and efficient incorporation of the trifluoromethylthio group under much milder conditions. sioc-journal.cn These modern strategies include transition metal-catalyzed reactions, as well as the use of electrophilic and nucleophilic trifluoromethylthiolating reagents. sioc-journal.cnsioc-journal.cn This shift towards direct C-H trifluoromethylthiolation is particularly attractive as it avoids the need to pre-functionalize substrates, making the process more atom- and step-economical. cas.cn

Challenges with Early Reagents (e.g., toxicity, instability)

A major impetus for the development of new trifluoromethylthiolation methods was the problematic nature of early reagents. cas.cn For example, trifluoromethylsulphenyl chloride (CF3SCl), a simple electrophilic reagent, is a highly toxic gas, which has led to its disuse. tcichemicals.comacademie-sciences.fr Other traditional methods also suffered from the use of hazardous or volatile reagents and often required tedious procedures. cas.cn

The instability of the trifluoromethylthio anion (CF3S⁻) also presented a significant challenge for nucleophilic approaches. academie-sciences.fr Modern reagents, such as N-(trifluoromethylthio)phthalimide and copper(I) trifluoromethanethiolate (CuSCF3), have been developed to be safer, shelf-stable, and easier to handle, overcoming many of the limitations of their predecessors. tcichemicals.comruepinglab.com

Emergence of Modern, Efficient Trifluoromethylthiolating Agents

The incorporation of the trifluoromethylthio (–SCF3) group into organic molecules has become a significant strategy in medicinal chemistry, agrochemistry, and materials science due to its ability to enhance properties such as lipophilicity, metabolic stability, and bioavailability. unimi.itthieme-connect.comresearchgate.net Historically, the direct introduction of the –SCF3 moiety was hampered by the use of hazardous and difficult-to-handle reagents, such as the highly toxic and gaseous trifluoromethylsulphenyl chloride (CF3SCl). unimi.ittcichemicals.com This limitation spurred extensive research into the development of a new generation of trifluoromethylthiolating agents that are safer, more stable, and more efficient, leading to the creation of a versatile toolbox for synthetic chemists. acs.orgthieme-connect.com These modern reagents can be broadly categorized into electrophilic, nucleophilic, and radical agents, each offering distinct advantages and applications in chemical synthesis. thieme-connect.comresearchgate.netlouisville.edu

Electrophilic Trifluoromethylthiolating Agents

The development of electrophilic agents for trifluoromethylthiolation has seen remarkable progress, moving from challenging early reagents to stable, solid, and highly reactive modern compounds. A significant advancement was the development of reagents based on an N–SCF3 bond. louisville.edu Compounds like N-(trifluoromethylthio)phthalimide and the more reactive N-trifluoromethylthiosaccharin are easier to handle and exhibit broad reactivity toward various nucleophiles, including electron-rich arenes. tcichemicals.comacs.orgcas.cn The enhanced electrophilicity of N-trifluoromethylthiosaccharin is attributed to the replacement of a carbonyl group with a more electron-withdrawing sulfonyl group. acs.org Further innovation led to the design of even more potent reagents like N-trifluoromethylthiodibenzenesulfonimide. acs.org

Another important class of electrophilic agents includes trifluoromethanesulfenamides and hypervalent iodine reagents. tcichemicals.comacademie-sciences.fr For instance, trifluoromethanesulfonyl hypervalent iodonium (B1229267) ylide can be reduced in situ by a copper(I) catalyst to generate a reactive trifluoromethylthio species for the functionalization of enamines and indoles. cas.cn These modern electrophilic reagents have enabled a wide array of transformations, including the functionalization of ketones, esters, indoles, and β-ketoesters under mild conditions. unimi.ittcichemicals.com

| Reagent Name | Chemical Structure | Key Characteristics | Typical Applications | References |

|---|---|---|---|---|

| N-(Trifluoromethylthio)phthalimide | C9H4F3NO2S | Solid, easier to handle than gaseous reagents. | Electrophilic trifluoromethylthiolation of various nucleophiles. | tcichemicals.com |

| N-Trifluoromethylthiosaccharin | C8H4F3NO3S2 | Highly reactive, broad substrate scope including electron-rich arenes. | Friedel–Crafts trifluoromethylthiolation. | acs.orgcas.cn |

| N-Trifluoromethylthiodibenzenesulfonimide | C13H10F3NO4S2 | Considered the most electrophilic trifluoromethylthiolating reagent. | Trifluoromethylthiolation of less reactive substrates. | acs.org |

| Trifluoromethanesulfonyl Hypervalent Iodonium Ylide | C15H11F3IO3S | Source of CF3S species via in situ reduction. | Copper-catalyzed trifluoromethylthiolation of enamines and indoles. | tcichemicals.comcas.cn |

| N-Methyl-N-(trifluoromethylthio)aniline | C8H8F3NS | Liquid reagent. | Electrophilic trifluoromethylthiolation reactions. | tcichemicals.com |

Nucleophilic Trifluoromethylthiolating Agents

Nucleophilic trifluoromethylthiolation primarily relies on metal trifluoromethanethiolates. Copper(I) trifluoromethanethiolate (CuSCF3) and silver trifluoromethanethiolate (AgSCF3) are widely used sources of the nucleophilic SCF3 moiety. tcichemicals.comchinesechemsoc.org However, the utility of these simple salts can be limited by their stability and solubility. To address this, more stable and soluble copper(I) complexes have been developed. For example, complexes of CuSCF3 with ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) are stable and effective reagents. unimi.itchinesechemsoc.org

A significant breakthrough in nucleophilic agents was the development of S-(Trifluoromethyl)benzothioate (TFBT). cas.cn This reagent is inexpensive, bench-stable, and can be synthesized using potassium fluoride (B91410) (KF) as the fluorine source. cas.cn TFBT serves as a user-friendly precursor to generate trifluoromethylthiolates with various counterions for a range of applications, including the nucleophilic substitution of alkyl halides and cross-coupling with aryl boronic acids. cas.cn The development of such reagents has greatly expanded the accessibility and practicality of nucleophilic trifluoromethylthiolation. researchgate.netresearchgate.net

| Reagent Name | Chemical Formula | Key Characteristics | Typical Applications | References |

|---|---|---|---|---|

| Copper(I) trifluoromethanethiolate | CCuF3S | Effective nucleophilic SCF3 source. | Cross-coupling reactions. | tcichemicals.comchinesechemsoc.org |

| Silver trifluoromethanethiolate | CAgF3S | Stable and readily available nucleophilic reagent and radical precursor. | Nucleophilic substitution; source for radical reactions. | researchgate.netchinesechemsoc.org |

| (2,2'-Bipyridine)copper(I) trifluoromethanethiolate | C11H8CuF3N2S | Stable, handleable complex. | Trifluoromethylthiolation of iodo-pyran-2-one derivatives. | unimi.itchinesechemsoc.org |

| Tetramethylammonium trifluoromethanethiolate | C5H12F3NS | Widely used nucleophilic SCF3 source. | General nucleophilic trifluoromethylthiolation. | chinesechemsoc.org |

| S-(Trifluoromethyl)benzothioate (TFBT) | C8H5F3OS | Bench-stable, inexpensive, synthesized from KF. | Generates various trifluoromethylthiolates for substitutions and cross-coupling. | cas.cn |

Radical Trifluoromethylthiolation

Radical-based methods represent a third major pathway for introducing the SCF3 group. thieme-connect.com Early work involved photochemical reactions using precursors like trifluoromethanethiol (B74822) (CF3SH) or bis(trifluoromethyl) disulfide (CF3SSCF3) under UV irradiation to generate the trifluoromethylthio radical (•SCF3). thieme-connect.comthieme-connect.com While effective, these methods often involved highly toxic precursors. thieme-connect.com

Modern radical trifluoromethylthiolation has shifted towards milder and more efficient strategies. The use of AgSCF3 as a precursor for the •SCF3 radical has become prominent. researchgate.netresearchgate.net In these reactions, an oxidant, such as Na2S2O8, oxidizes AgSCF3 to trigger the formation of the •SCF3 radical. unimi.it This approach has been successfully applied in decarboxylative trifluoromethylthiolations and radical cyclization reactions. unimi.itresearchgate.netrsc.org Furthermore, the advent of photoredox catalysis has provided a powerful tool for generating •SCF3 radicals under visible light, enabling direct C–H trifluoromethylthiolation under mild conditions. researchgate.net A novel photocatalyzed dual-oxidative strategy even allows for the simultaneous trifluoromethylthio-trifluoromethylation of alkenes using sodium trifluoromethanesulfinate (CF3SO2Na) as a source for both the CF3 and SCF3 radicals. chinesechemsoc.org

| Reagent/System | Radical Source | Key Characteristics | Typical Applications | References |

|---|---|---|---|---|

| Trifluoromethanethiol (CF3SH) + UV light | •SCF3 | Early photochemical method, involves toxic gas. | Hydrotrifluoromethylthiolation of alkenes. | thieme-connect.comthieme-connect.com |

| Bis(trifluoromethyl) disulfide (CF3SSCF3) + UV light | •SCF3 | Generates •SCF3 via thermolytic or photolytic S–S bond cleavage. | Atom Transfer Radical Addition (ATRA) to olefins. | thieme-connect.com |

| AgSCF3 + Oxidant (e.g., Na2S2O8) | •SCF3 | Mild generation of •SCF3 radical from a stable precursor. | Decarboxylative trifluoromethylthiolation, radical cyclization. | unimi.itresearchgate.net |

| CF3SO2Na + Photocatalyst + Visible Light | •SCF3 and •CF3 | Dual-oxidative strategy generating two different radicals from one source. | Trifluoromethylthio-trifluoromethylation of alkenes. | chinesechemsoc.org |

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOHBKBYKBEMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380708 | |

| Record name | 4-(trifluoromethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-68-1 | |

| Record name | 1-Methyl-4-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Derivatization and Functionalization Strategies of 4 Trifluoromethylthio Toluene Frameworks

Post-functionalization of Trifluoromethylthiolated Intermediates

The 4-(trifluoromethylthio)phenyl moiety can be readily introduced into various molecular scaffolds through the post-functionalization of key intermediates. A common and versatile intermediate is 4-(trifluoromethylthio)bromobenzene, which can be derived from 4-(trifluoromethylthio)toluene. uni.lunih.govthermofisher.comscbt.comsigmaaldrich.com This bromo-derivative serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, Suzuki-Miyaura coupling reactions with arylboronic acids allow for the synthesis of biaryl structures. Similarly, Sonogashira coupling with terminal alkynes provides access to substituted alkynes. The Buchwald-Hartwig amination can be employed to introduce various amine functionalities. These transformations are highly valued for their broad functional group tolerance and mild reaction conditions. nih.gov

Aryl trifluoroacetates, another class of intermediates, can undergo palladium-catalyzed cross-coupling with organoboron compounds to yield trifluoromethyl ketones. researchgate.net This method is notable for its efficiency under mild conditions. researchgate.net The fundamental steps of the catalytic cycle are believed to involve the oxidative addition of the phenyl trifluoroacetate (B77799) to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the ketone. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of 4-(Trifluoromethylthio)bromobenzene

| Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type |

| Arylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 / base | Biaryl |

| Terminal alkyne | Sonogashira | Pd(PPh3)2Cl2 / CuI / base | Arylalkyne |

| Amine | Buchwald-Hartwig | Pd(dba)2 / ligand / base | Arylamine |

| Organoboron Compound | Ketone Synthesis (from trifluoroacetate) | Pd(OAc)2 / PnBu3 | Trifluoromethyl Ketone |

This table presents a generalized overview of common cross-coupling reactions.

Incorporation into Complex Molecular Architectures

The unique properties of the trifluoromethylthio group make it a desirable feature in complex molecules, particularly in the design of pharmaceuticals and agrochemicals. researchgate.netnih.gov Its high lipophilicity can enhance membrane permeability, a crucial factor for the bioavailability of drug candidates. researchgate.netmdpi.com Furthermore, the strong electron-withdrawing nature of the SCF3 group can improve metabolic stability by shielding adjacent positions from oxidative metabolism. researchgate.net

The incorporation of the 4-(trifluoromethylthio)phenyl moiety has been explored in various bioactive scaffolds. For example, trifluoromethyl- and trifluorophenyl-containing groups are known to contribute significantly to the pharmacological profile of certain drugs by enhancing metabolic stability, improving lipophilicity, and increasing binding affinity to biological targets. mdpi.com The synthesis of such complex molecules often relies on the strategic introduction of the this compound-derived fragment at a key stage of the synthetic route.

For instance, the synthesis of novel anti-cancer agents has involved the incorporation of 4-(trifluoromethyl)isoxazoles, where the trifluoromethyl group was found to significantly enhance activity compared to its non-fluorinated analogue. nih.gov While this example highlights the CF3 group, the principle extends to the strategic use of the SCF3 group to modulate biological activity.

Multi-functionalization Reactions

The aromatic ring of this compound offers multiple sites for further functionalization, allowing for the creation of polysubstituted derivatives. Two primary strategies for achieving this are electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution:

The trifluoromethylthio group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. minia.edu.eglibretexts.orgcerritos.edu This is due to its strong electron-withdrawing nature. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation will predominantly occur at the positions meta to the SCF3 group. For example, the nitration of toluene (B28343) itself is known to be about 25 times more reactive than benzene (B151609) and yields a mixture of ortho and para isomers due to the activating and ortho-, para-directing nature of the methyl group. cerritos.eduuwosh.edu However, in this compound, the directing effect of the powerful deactivating SCF3 group will dominate.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.orgbaranlab.org While the SCF3 group itself is not a classical DMG, functional groups that are DMGs can be introduced onto the this compound framework to control the position of metalation and subsequent electrophilic quench. For instance, if an amide or a methoxy (B1213986) group were present on the ring, lithiation would occur ortho to that group. wikipedia.org This strategy allows for the introduction of a wide range of electrophiles, leading to highly substituted and complex derivatives that would be difficult to access through other means. The choice of a strong, non-nucleophilic base like an alkyllithium is crucial for this transformation. uwindsor.ca

Table 2: Regioselectivity in Multi-functionalization of the this compound Framework

| Reaction Type | Reagents (Example) | Directing Group | Position of Functionalization | Product |

| Electrophilic Aromatic Substitution | HNO3 / H2SO4 | -SCF3 | Meta to -SCF3 | 3-Nitro-4-(trifluoromethylthio)toluene |

| Directed Ortho-Metalation | n-BuLi, then E+ | DMG* | Ortho to DMG | Ortho-substituted derivative |

*DMG refers to a directing metalation group that would need to be present on the aromatic ring.

Stereoselective Trifluoromethylthiolation

The development of methods for the stereoselective introduction of trifluoromethylthio groups is a growing area of research, driven by the need to access enantiomerically pure chiral molecules for pharmaceutical applications. researchgate.net Chiral auxiliaries and asymmetric catalysis are two prominent approaches to achieve stereocontrol in trifluoromethylthiolation reactions.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.comwilliams.edu After the desired transformation, the auxiliary can be removed. For example, N-acyl oxazolidinones have been successfully used as chiral auxiliaries in the asymmetric fluoroalkylation of zirconium enolates. nih.gov This concept can be extended to trifluoromethylthiolation reactions, where the chiral auxiliary directs the approach of the trifluoromethylthiolating agent to one face of the molecule, leading to the formation of a specific diastereomer.

Asymmetric Catalysis:

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral compounds. youtube.com This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For instance, nickel-catalyzed asymmetric reductive cross-coupling has been used for the synthesis of chiral trifluoromethylated alkanes. nih.gov Similarly, chiral Lewis acid catalysts, such as those based on zinc, have been employed in enantioselective Friedel-Crafts reactions with β-trifluoromethylated acrylates to produce chiral trifluoromethylated compounds. rsc.org These catalytic systems can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

The development of stereoselective methods for the trifluoromethylthiolation of prochiral substrates containing a toluene moiety would be a significant advancement, providing direct access to valuable chiral building blocks bearing the 4-(trifluoromethylthio)phenyl group.

Computational and Theoretical Studies on 4 Trifluoromethylthio Toluene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 4-(trifluoromethylthio)toluene.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

In a computational study of various fluorine-containing acceptor groups, the HOMO and LUMO energies for PhSCF₃ were calculated. These values, along with the energies of the lowest singlet (S₁) and triplet (T₁) excited states, are presented in the table below. The HOMO is primarily localized on the phenyl ring, while the LUMO has significant contributions from the SCF₃ group, indicating a charge transfer character upon excitation. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.49 |

| LUMO | -0.83 |

| HOMO-LUMO Gap | 5.66 |

| S₁ Energy | 4.52 |

| T₁ Energy | 3.56 |

The electron distribution in this compound is expected to be influenced by the opposing electronic effects of the methyl and trifluoromethylthio groups. The methyl group is a weak electron-donating group, while the trifluoromethylthio group is strongly electron-withdrawing. This would lead to a polarized aromatic ring, with increased electron density ortho and para to the methyl group and decreased electron density at the carbon atom attached to the SCF₃ group. Electrostatic potential maps would visually represent this charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. While specific computational studies on the reaction mechanisms of this compound are scarce, general principles from related systems can be applied.

For instance, the synthesis of aryl trifluoromethyl sulfides often involves the trifluoromethylthiolation of aryl halides or boronic acids. Computational studies on copper-catalyzed trifluoromethylthiolation reactions have provided insights into the active catalytic species and the elementary steps of the reaction, such as oxidative addition and reductive elimination.

Furthermore, the oxidation of toluene (B28343) has been the subject of computational investigations, revealing complex reaction pathways involving radical intermediates. sioc-journal.cn Similar computational approaches could be applied to study the atmospheric oxidation or metabolic pathways of this compound, identifying the most likely sites of attack and the nature of the resulting products.

The conformational flexibility of this compound is primarily associated with the rotation of the methyl and trifluoromethylthio groups around the C-C and C-S bonds, respectively. Computational methods can be used to determine the rotational energy barriers and identify the most stable conformations.

Studies on the internal rotation of the methyl group in toluene have shown a very low rotational barrier, making it essentially a free rotor at room temperature. For this compound, the presence of the para-substituent is not expected to significantly hinder the methyl group rotation.

The rotation of the trifluoromethylthio group is more complex due to its size and electronic properties. Computational studies on related molecules can provide an estimation of the rotational barrier. The preferred conformation will be a balance between steric hindrance and electronic interactions, such as hyperconjugation. It is expected that the C-S bond will have a specific rotational preference relative to the plane of the benzene (B151609) ring to minimize steric repulsion between the fluorine atoms and the aromatic ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. These simulations model the movement of atoms over time based on a force field that describes the interactions between them.

Although no specific MD simulation studies on this compound have been identified in the literature, such studies could be employed to investigate its solvation properties in various solvents. By analyzing the radial distribution functions and interaction energies, one could determine the preferred solvation shell structure and the nature of the intermolecular interactions.

MD simulations could also be used to study the behavior of this compound at interfaces, for example, at a water-air or a lipid bilayer interface. This would be relevant for understanding its environmental fate or its potential interactions with biological membranes.

Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

No specific QSAR models for this compound and its derivatives were found in the reviewed literature. However, the development of such models would be a valuable tool for predicting the properties of new, related compounds. Descriptors used in such models could include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP).

By correlating these descriptors with experimentally determined activities (e.g., herbicidal, pesticidal, or pharmaceutical activity), a predictive QSAR model could be built. This model could then be used to guide the synthesis of new derivatives with potentially enhanced properties.

Analytical and Spectroscopic Characterization Methodologies in Research on 4 Trifluoromethylthio Toluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-(Trifluoromethylthio)toluene, providing unambiguous information about its carbon-hydrogen framework and the unique trifluoromethylthio group.

The proton (¹H) NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

The aromatic protons, due to their attachment to the benzene (B151609) ring, typically appear in the downfield region of the spectrum. The substitution pattern on the benzene ring—a methyl group at position 1 and a trifluoromethylthio group at position 4—results in a symmetrical molecule. This symmetry leads to two distinct signals for the four aromatic protons, appearing as a pair of doublets. The protons at positions 2 and 6 (ortho to the methyl group) are chemically equivalent, as are the protons at positions 3 and 5 (ortho to the SCF₃ group).

The methyl group (CH₃) protons are shielded and thus appear in the upfield region of the spectrum as a singlet, as there are no adjacent protons to cause spin-spin splitting.

Aromatic Protons (H-2, H-6): Expected to appear as a doublet in the range of δ 7.2-7.6 ppm.

Aromatic Protons (H-3, H-5): Expected to appear as a doublet in the range of δ 7.2-7.6 ppm, coupled to the H-2/H-6 protons.

Methyl Protons (CH₃): Expected to appear as a singlet around δ 2.4 ppm.

| Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | ~7.4 | Doublet (d) |

| Aromatic (H-3, H-5) | ~7.2 | Doublet (d) |

| Methyl (CH₃) | ~2.4 | Singlet (s) |

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, this compound is expected to show five distinct signals in its ¹³C NMR spectrum.

Quaternary Carbon (C-1): The carbon atom bonded to the methyl group.

Quaternary Carbon (C-4): The carbon atom bonded to the trifluoromethylthio group.

Aromatic Carbons (C-2, C-6): Two equivalent methine carbons.

Aromatic Carbons (C-3, C-5): Two equivalent methine carbons.

Methyl Carbon (CH₃): The carbon of the methyl group.

Trifluoromethyl Carbon (CF₃): This carbon signal is split into a quartet due to coupling with the three fluorine atoms (¹J-CF).

The chemical shifts are influenced by the substituents. The carbon attached to the electron-withdrawing SCF₃ group (C-4) and the carbon of the CF₃ group itself are particularly noteworthy.

| Assignment | Expected Chemical Shift (δ) [ppm] | Note |

|---|---|---|

| C-4 (C-SCF₃) | ~138 | Quaternary |

| C-1 (C-CH₃) | ~136 | Quaternary |

| C-2, C-6 | ~130 | Aromatic CH |

| C-3, C-5 | ~126 | Aromatic CH |

| CH₃ | ~21 | Methyl Carbon |

| CF₃ | ~129 | Quartet (q) due to C-F coupling |

Fluorine-19 (¹⁹F) NMR spectroscopy is highly specific for fluorine-containing compounds and is particularly informative for this compound. Since all three fluorine atoms of the trifluoromethyl group are chemically equivalent, they give rise to a single signal in the ¹⁹F NMR spectrum. This signal appears as a singlet because there are no neighboring fluorine atoms to cause coupling.

The chemical shift of the CF₃ group is a key diagnostic feature. In research, the ¹⁹F NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) showed a singlet at approximately -43.3 ppm rsc.org.

| Assignment | Reported Chemical Shift (δ) [ppm] | Solvent | Multiplicity |

|---|---|---|---|

| SCF₃ | -43.3 | DMSO-d₆ | Singlet (s) |

While one-dimensional NMR techniques (¹H, ¹³C, ¹⁹F) are generally sufficient for the structural confirmation of a relatively simple molecule like this compound, multi-dimensional NMR techniques could be used for more detailed analysis. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule. However, specific research applying these techniques to this compound is not extensively documented in the literature, as its structure can be confidently assigned using simpler methods.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.

The IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong, intense absorptions are characteristic of C-F bonds and are expected in the 1000-1300 cm⁻¹ region. The SCF₃ group will dominate this part of the spectrum.

C-S stretching: This vibration typically gives a weak absorption in the 600-800 cm⁻¹ range.

Raman spectroscopy, which is sensitive to changes in polarizability, complements IR spectroscopy. It is particularly useful for observing symmetric vibrations and the C-S bond, which can be weak in the IR spectrum. Expected Raman signals would include the aromatic ring breathing modes and the symmetric stretching of the C-S and C-F bonds.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| C-F Stretch (CF₃) | 1000-1300 | 1000-1300 | Strong (IR) |

| C-S Stretch | 600-800 | 600-800 | Weak (IR), Medium (Raman) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure from its fragmentation pattern. The exact mass of the molecule is 192.02200 Da alfa-chemistry.com.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (192.2 g/mol ). The fragmentation pattern would likely involve the loss of the trifluoromethyl group or cleavage of the C-S bond.

Key expected fragments include:

[M]⁺: The molecular ion at m/z ≈ 192.

[M - CF₃]⁺: Loss of the trifluoromethyl radical, leading to a fragment at m/z ≈ 123.

[C₇H₇]⁺: The tropylium (B1234903) ion, a common fragment for toluene (B28343) derivatives, at m/z ≈ 91.

| m/z | Assignment |

|---|---|

| ~192 | Molecular Ion [C₈H₇F₃S]⁺ |

| ~123 | [M - CF₃]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography and Diffraction (XRD)

Table 1: Representative Crystallographic Data for Structurally Similar Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Monoclinic | P21/c | C—H⋯F hydrogen bonds, C—H⋯π interactions |

| methyl-(4-chlorophenyl)sulfone | Triclinic | P-1 | Weak Cl…Cl contacts |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Monoclinic | P21/c | C—H⋯π interactions |

This table is illustrative and based on data from structurally related compounds to infer potential crystallographic features of this compound.

Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are indispensable for probing reaction mechanisms, allowing for the real-time monitoring of reactants, intermediates, and products. In the study of reactions involving this compound and the broader class of aryl trifluoromethyl sulfides, in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.

In-situ FTIR Spectroscopy:

In-situ FTIR spectroscopy enables the continuous monitoring of a chemical reaction by tracking the changes in vibrational frequencies of functional groups youtube.comatomfair.commt.comazom.com. This technique is highly effective for studying the kinetics and mechanisms of reactions involving the formation or transformation of the trifluoromethylthio group. For instance, in the synthesis of aryl trifluoromethyl sulfides, the appearance and disappearance of characteristic infrared absorption bands corresponding to C-S, C-F, and aromatic C-H vibrations can be followed over time. This data provides direct evidence for the consumption of starting materials and the formation of products, allowing for the determination of reaction rates and the identification of potential intermediates that may have distinct spectral signatures youtube.comatomfair.comresearchgate.net. The real-time nature of in-situ FTIR is particularly advantageous for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation youtube.com.

NMR Spectroscopy:

NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is a cornerstone for mechanistic investigations in organofluorine chemistry nih.gov. 19F NMR is exceptionally sensitive to the electronic environment of the fluorine atoms, making it an excellent probe for studying reactions involving the trifluoromethylthio group.

Mechanistic studies on the formation of arylsulfur pentafluorides, which share synthetic precursors with aryl trifluoromethyl sulfides, have utilized 19F NMR to trace the conversion of intermediates. For example, the monitoring of the reaction of trans-PhSF4Cl revealed the formation of the cis-isomer as an intermediate en route to the final PhSF5 product, suggesting multiple reaction pathways beilstein-journals.org. Similarly, in the preparation of trifluoromethyl aryl sulfides, 19F NMR can be used to monitor the reaction progress and identify byproducts. For instance, in reactions using silver(I) trifluoromethanethiolate, 19F NMR has been employed to detect decomposition products of the trifluoromethanethiolate anion cmu.edu.

In more complex mechanistic studies, such as the intramolecular C-H trifluoromethoxylation of arenes, 19F NMR has been instrumental in detecting key intermediates like fluorophosgene and BF4-, which provided evidence for the intermediacy of trifluoromethoxide nih.gov. These examples underscore the power of NMR spectroscopy in elucidating the intricate steps of reaction mechanisms involving fluorine-containing functional groups.

Table 2: Application of Spectroscopic Techniques in Mechanistic Studies of Related Reactions

| Spectroscopic Technique | Application | Information Gained |

| In-situ FTIR | Monitoring the synthesis of polyurethanes. | Real-time tracking of reactant consumption and product formation, reaction kinetics. |

| 19F NMR | Tracing the conversion of trans-PhSF4Cl to PhSF5. | Identification of intermediates (cis-isomer), elucidation of reaction pathways. |

| 19F NMR | Investigating the reaction of silver(I) trifluoromethanethiolate. | Detection of decomposition byproducts, assessment of reagent stability. |

| 19F NMR | Mechanistic study of intramolecular C-H trifluoromethoxylation. | Detection of key intermediates (fluorophosgene, BF4-), supporting proposed mechanism. |

This table provides examples of how these spectroscopic techniques have been applied in mechanistic studies of reactions involving related fluorine-containing compounds.

Applications of 4 Trifluoromethylthio Toluene in Organic Synthesis and Beyond

Building Block in Medicinal Chemistry Research

The trifluoromethylthio (-SCF3) moiety, present in 4-(Trifluoromethylthio)toluene, is highly valued in medicinal chemistry for its ability to enhance the pharmacological profile of drug candidates. rsc.orgresearchgate.net The incorporation of this group into a molecule can significantly modulate its metabolic stability, cell membrane permeability, and binding affinity to biological targets. rsc.org

One of the most notable properties of the -SCF3 group is its high lipophilicity. nsf.gov With a Hansch hydrophobicity parameter (π) of 1.44, it is one of the most lipophilic functional groups used in drug design. nsf.govruhr-uni-bochum.de This characteristic can improve a drug's ability to cross lipid-rich biological membranes, potentially leading to better absorption and distribution within the body. researchgate.netnsf.gov

Furthermore, the strong electron-withdrawing nature of the -SCF3 group can increase the metabolic stability of a drug molecule. researchgate.net By reducing the electron density of the surrounding molecular scaffold, it can protect adjacent chemical bonds from enzymatic degradation, prolonging the drug's half-life in the body. researchgate.net These combined properties make compounds containing the trifluoromethylthio group, and by extension building blocks like this compound and 4-(Trifluoromethylthio)phenol, attractive targets for pharmaceutical development. nbinno.com The strategic placement of this group can lead to optimized physicochemical properties and enhanced biological activity in therapeutic agents. rsc.org

Utility in Agrochemical and Material Sciences

The unique properties of the trifluoromethylthio group also lend themselves to applications in the agrochemical sector. Molecules functionalized with the -SCF3 group often exhibit enhanced efficacy and persistence as pesticides and herbicides. nbinno.com The introduction of this moiety can lead to greater biological activity against target pests and weeds, coupled with improved stability in various environmental conditions. nbinno.com Consequently, trifluoromethylthiolated compounds are important intermediates in the synthesis of modern crop protection agents. nsf.govresearchgate.net

In the realm of material science, the trifluoromethylthio group is an emerging area of interest. researchgate.netresearchgate.net The introduction of fluorinated groups like -SCF3 into organic materials can alter their physical and chemical properties, including thermal stability, electronic characteristics, and surface properties. While specific applications of this compound in materials are less documented than in other fields, the general utility of trifluoromethylthiolated compounds suggests potential for the development of advanced polymers, liquid crystals, and other functional materials. nsf.govresearchgate.net

Development of Radiotracers (e.g., 11C-Labeling)

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Carbon-11 (11C) and Fluorine-18 (18F). nih.govradiologykey.com The development of novel PET radiotracers is crucial for diagnosing diseases and facilitating drug development. nih.gov Molecules containing trifluoromethyl and trifluoromethylthio groups are of significant interest for PET tracer design due to their prevalence in pharmaceuticals. nih.govresearchgate.net

The synthesis of radiotracers based on scaffolds like this compound involves incorporating a radionuclide into the molecule. For 11C-labeling, methods have been developed to introduce a [11C]CF3 group onto aromatic rings using precursors like [11C]fluoroform and [11C]CuCF3. nih.gov Although direct 11C-labeling of this compound is not prominently described, these general methodologies are applicable to a wide range of aromatic compounds.

For Fluorine-18, which has a longer half-life, significant research has focused on [18F]trifluoromethylation reactions. researchgate.netnih.gov The challenge often lies in performing the radiofluorination on electron-rich aromatic rings. mdpi.com Advanced methods, such as those using spirocyclic hypervalent iodine precursors, have been developed to achieve this. mdpi.com These strategies provide a pathway for the isotopic labeling of complex molecules, allowing researchers to study their biodistribution and target engagement in living organisms without altering their chemical structure. mdpi.com The development of such radiolabeling techniques is essential for evaluating drug candidates that contain the trifluoromethylthio moiety. researchgate.net

Role in Advanced Synthetic Methodologies

This compound and related compounds are central to the development of advanced synthetic methods for introducing the -SCF3 group into organic molecules, a process known as trifluoromethylthiolation. cas.cn This field has seen a rapid expansion of new reagents and catalytic systems to efficiently form C-SCF3 bonds. researchgate.netthieme-connect.com

Modern trifluoromethylthiolation strategies can be broadly categorized as electrophilic, nucleophilic, and radical approaches. researchgate.netthieme-connect.com

Electrophilic Trifluoromethylthiolation: This involves the use of reagents that deliver an electrophilic "SCF3+" equivalent to a nucleophilic substrate. A variety of such reagents have been developed, ranging from the highly reactive N-trifluoromethylthiodibenzenesulfonimide to more specialized, optically pure reagents like (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam, which can be used for asymmetric synthesis. acs.org These reagents have been successfully applied to the trifluoromethylthiolation of diverse substrates, including phenols, thiols, and difluoro enol silyl (B83357) ethers. acs.orgrsc.orgrsc.org

Nucleophilic Trifluoromethylthiolation: These methods employ reagents that act as a source of a nucleophilic "SCF3-" species. Common reagents include copper(I) trifluoromethylthiolate (CuSCF3) and silver trifluoromethylthiolate (AgSCF3). researchgate.netthieme-connect.com

Radical Trifluoromethylthiolation: This approach generates a trifluoromethylthio radical (•SCF3), which can then react with substrates like alkenes and alkynes. researchgate.netthieme-connect.com Reagents such as bis(trifluoromethyl) disulfide (CF3SSCF3) can generate this radical under UV irradiation. thieme-connect.com More recently, visible-light photoredox catalysis has enabled the use of reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) to generate •SCF3 under mild conditions. researchgate.net

A significant advancement in this area is direct C-H trifluoromethylthiolation, which avoids the need to pre-functionalize the substrate, thereby improving atom and step economy. cas.cn These methodologies represent powerful tools for chemists to install the valuable -SCF3 group with high efficiency and selectivity.

Table 1: Selected Reagents for Electrophilic Trifluoromethylthiolation

| Reagent Name | Abbreviation / Structure | Typical Substrates | Reference |

|---|---|---|---|

| N-Trifluoromethylthiodibenzenesulfonimide | V | Electron-rich arenes, various nucleophiles | acs.org |

| N-Trifluoromethylthiosaccharin | IV | Electron-rich arenes, β-ketoesters | acs.org |

| α-Cumyl trifluoromethanesulfenate | II | Variety of nucleophiles | acs.org |

| (1S)-(−)-N-Trifluoromethylthio-2,10-camphorsultam | VI | Prochiral nucleophiles (for asymmetric synthesis) | acs.org |

| Trifluoromethanesulfenamide | PhNHSCF3 | Alkynes, Indoles | rsc.org |

Solvents in Organic and Fluorous Synthesis (e.g., Benzotrifluoride (B45747) as an analog)

While this compound itself is primarily used as a reagent or building block, its close structural analog, benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene, has emerged as a highly useful solvent in organic synthesis. BTF serves as an excellent alternative to traditional solvents like toluene (B28343) and chlorinated solvents such as dichloromethane. dtic.mil

BTF is relatively inert and suitable for a wide range of chemical reactions, including transition-metal-catalyzed, ionic, and thermal processes. dtic.mil Its properties make it particularly advantageous for certain applications. For instance, it is a poorer hydrogen donor than toluene, which can be beneficial in radical reactions. dtic.mil

Furthermore, BTF is a key solvent in "fluorous synthesis." Fluorous chemistry utilizes highly fluorinated compounds (fluorous tags, catalysts, or phases) to simplify the purification process of chemical reactions. dtic.mil A fluorous solvent like BTF has the unique ability to dissolve both conventional organic molecules and highly fluorinated, "fluorous" molecules. This miscibility is often temperature-dependent, allowing for reactions to be run in a homogeneous phase at elevated temperatures, and then product/catalyst separation to be achieved easily by cooling to form a two-phase system. This technique facilitates the recovery and reuse of expensive fluorous catalysts, aligning with the principles of green chemistry.

Table 2: Comparison of Benzotrifluoride (BTF) with Common Organic Solvents

| Property | Benzotrifluoride (BTF) | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

|---|---|---|---|---|

| Boiling Point (°C) | 102 | 111 | 40 | 66 |

| Density (g/mL) | 1.19 | 0.87 | 1.33 | 0.89 |

| Polarity (relative) | Less polar than DCM | Non-polar | Polar aprotic | Polar aprotic |

| Key Features | Inert, good for radical reactions, fluorous solvent | Common non-polar solvent | Common polar aprotic solvent | Common polar aprotic solvent, can form peroxides |

(Data synthesized from multiple sources for comparative purposes) dtic.milresearchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。